

A Technical Guide to Afzelechin 3-O-xyloside for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Afzelechin 3-O-xyloside

Cat. No.: B13414067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid, specifically a flavan-3-ol glycoside, that has garnered interest within the scientific community for its potential therapeutic properties. As a natural product, it is found in plants such as *Cassipourea gerrardii*. This technical guide provides a comprehensive overview of the available information on **Afzelechin 3-O-xyloside**, including its commercial availability, potential biological activities based on related compounds, and proposed experimental protocols to facilitate further research.

Chemical Structure and Properties

- IUPAC Name: (2R,3S)-2-(4-hydroxyphenyl)-3-(β -D-xylopyranosyloxy)chroman-5,7-diol
- CAS Number: 512781-45-2
- Molecular Formula: C₂₀H₂₂O₉
- Molecular Weight: 406.38 g/mol

Commercial Suppliers of Afzelechin 3-O-xyloside

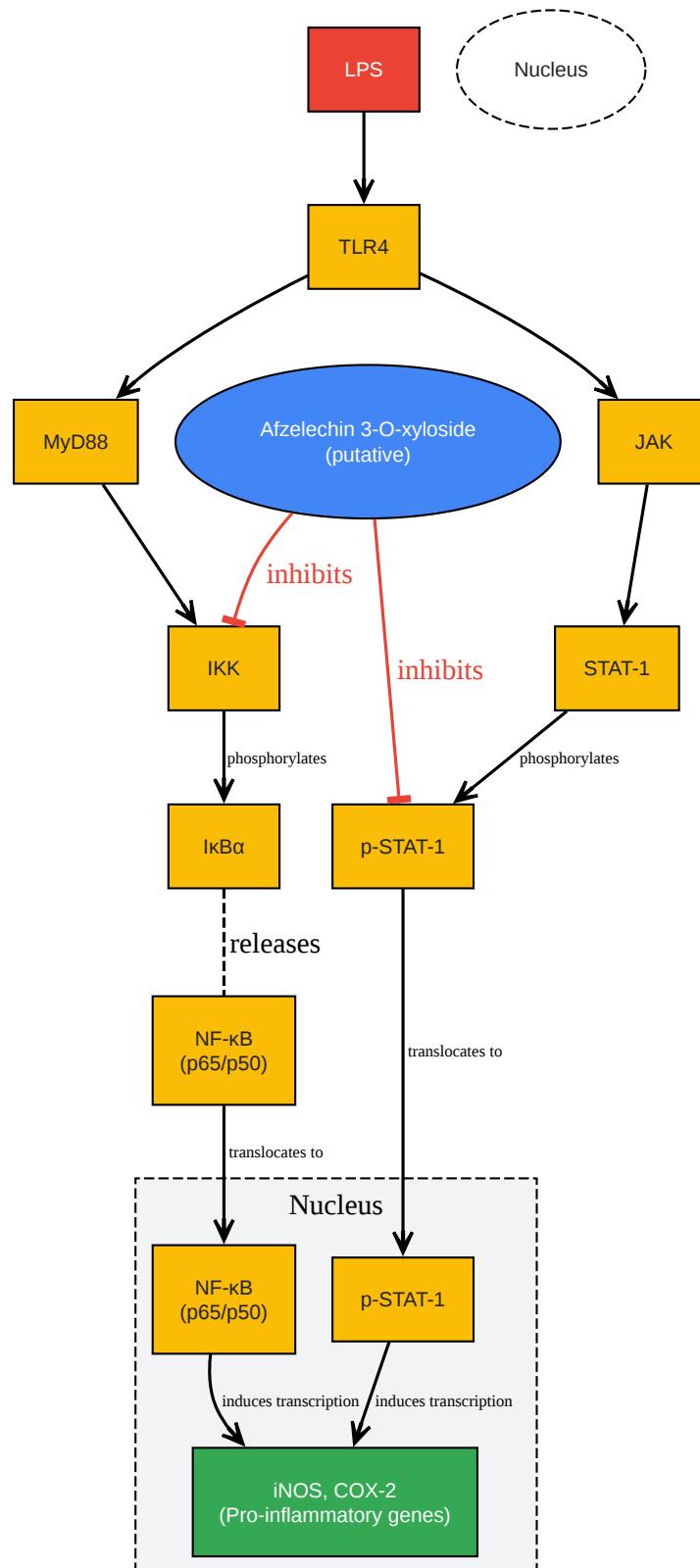
For researchers seeking to procure **Afzelechin 3-O-xyloside** for in vitro or in vivo studies, several commercial suppliers offer this compound in varying purities and quantities. It is

recommended to contact the suppliers directly for the most current pricing and availability.

Supplier	Catalog Number	Purity	Formulation	Storage
ChemFaces	CFN89499	>98%	Solid powder or in DMSO	2-8°C for up to 24 months
MedChemExpress	HY-N6709	>98%	Solid powder	Powder: -20°C for 3 years; In solvent: -80°C for 6 months
BioCrick	BCN1433	>98%	Solid powder	2-8°C
TargetMol	TN3353	Not specified	Solid powder	Not specified
GlpBio	GF16986	>98%	Solid powder	2-8°C

Potential Biological Activities and Signaling Pathways

While specific research on **Afzelechin 3-O-xyloside** is limited, the biological activities of its aglycone, (+)-afzelechin, have been investigated, providing insights into the potential therapeutic effects of the glycoside.


Antioxidant Activity

Flavan-3-ols are well-established antioxidants. The antioxidant capacity of **Afzelechin 3-O-xyloside** can be evaluated using standard in vitro assays that measure radical scavenging activity.

Anti-Inflammatory Activity

Studies on (+)-afzelechin have demonstrated its potential to mitigate inflammatory responses. Research has shown that (+)-afzelechin can suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells. The proposed mechanism involves the inhibition of

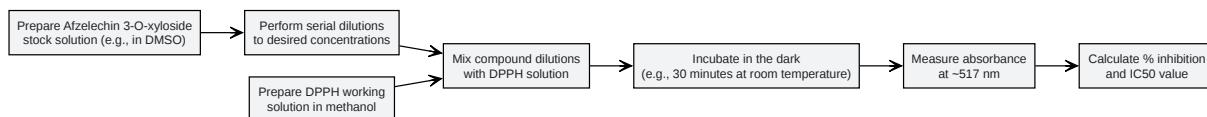
the NF- κ B and STAT-1 signaling pathways.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is plausible that **Afzelechin 3-O-xyloside** shares a similar mechanism of action.

[Click to download full resolution via product page](#)

Caption: Putative anti-inflammatory signaling pathway of **Afzelechin 3-O-xyloside**.

α-Glucosidase Inhibition

The aglycone, afzelechin, has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.^[4] This suggests that **Afzelechin 3-O-xyloside** may also possess α-glucosidase inhibitory activity, making it a candidate for research in the context of type 2 diabetes.


Proposed Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of **Afzelechin 3-O-xyloside**. Researchers will need to optimize these protocols for their specific experimental conditions.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the DPPH radical scavenging assay.

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of **Afzelechin 3-O-xyloside** (e.g., 10 mM in DMSO).

- Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
- Assay Procedure:
 - In a 96-well plate, add 100 µL of various concentrations of **Afzelechin 3-O-xyloside**.
 - Add 100 µL of the DPPH working solution to each well.
 - Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
 - Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-Inflammatory Activity: Measurement of Nitric Oxide Production

This protocol measures the effect of the compound on nitric oxide (NO) production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

Methodology:

- Cell Culture and Treatment:
 - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **Afzelechin 3-O-xyloside** for 1 hour.

- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
- Nitrite Measurement (Giess Assay):
 - Collect the cell culture supernatant.
 - Mix 50 µL of the supernatant with 50 µL of Giess reagent A (sulfanilamide solution).
 - Incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Giess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
 - Incubate for another 10 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm.
 - A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
- Cell Viability:
 - Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of the compound on the activity of the α-glucosidase enzyme.

Methodology:

- Preparation of Reagents:
 - Prepare a solution of α-glucosidase from *Saccharomyces cerevisiae* in phosphate buffer (e.g., pH 6.8).
 - Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

- Assay Procedure:

- In a 96-well plate, add 50 μ L of various concentrations of **Afzelechin 3-O-xyloside**.
- Add 50 μ L of the α -glucosidase solution to each well and incubate for 10 minutes at 37°C.
- Initiate the reaction by adding 50 μ L of the pNPG solution.
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding 100 μ L of 0.2 M sodium carbonate.
- Measure the absorbance of the product, p-nitrophenol, at 405 nm.
- Acarbose can be used as a positive control.

- Data Analysis:

- Calculate the percentage of α -glucosidase inhibition using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
- Determine the IC₅₀ value.

Data Presentation

The following table templates are provided for researchers to systematically record their experimental findings for **Afzelechin 3-O-xyloside**.

Table 1: Antioxidant Activity of **Afzelechin 3-O-xyloside**

Assay	IC ₅₀ (μ M) \pm SD	Positive Control	IC ₅₀ (μ M) \pm SD
DPPH	Ascorbic Acid		
ABTS	Trolox		

Table 2: Anti-Inflammatory Effects of **Afzelechin 3-O-xyloside** in LPS-Stimulated Macrophages

Concentration (μ M)	NO Production (% of Control) \pm SD	Cell Viability (%) \pm SD
0 (Control)	100	100
1		
10		
50		
100		

Table 3: α -Glucosidase Inhibitory Activity of **Afzelechin 3-O-xyloside**

Compound	IC ₅₀ (μ M) \pm SD
Afzelechin 3-O-xyloside	
Acarbose (Positive Control)	

Conclusion

Afzelechin 3-O-xyloside is a commercially available natural product with significant potential for further investigation. Based on the known biological activities of its aglycone, afzelechin, it is a promising candidate for research into its antioxidant, anti-inflammatory, and α -glucosidase inhibitory properties. The experimental protocols and data presentation templates provided in this guide are intended to serve as a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the specific mechanisms of action and to validate these potential biological activities in various experimental models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Afzelechin 3-O-xyloside for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13414067#commercial-suppliers-of-afzelechin-3-o-xyloside-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com